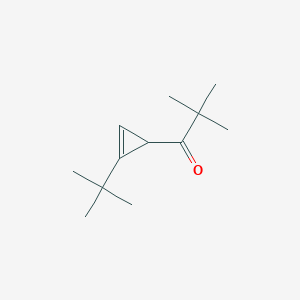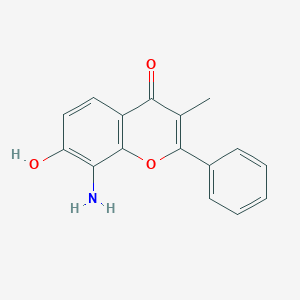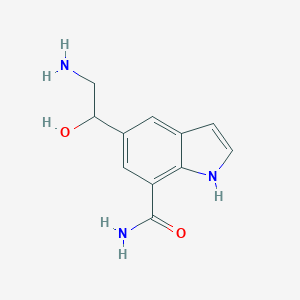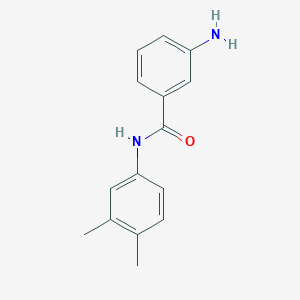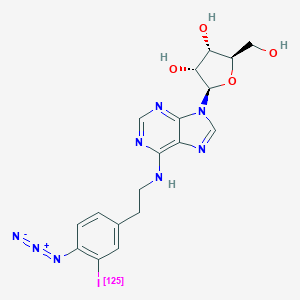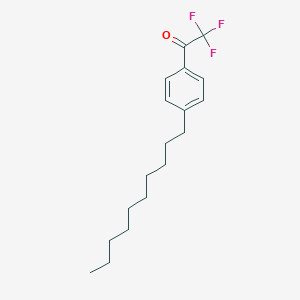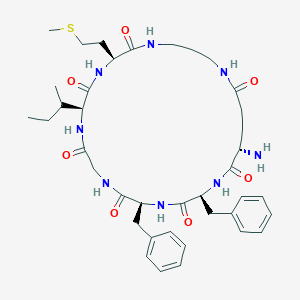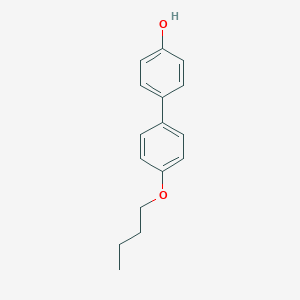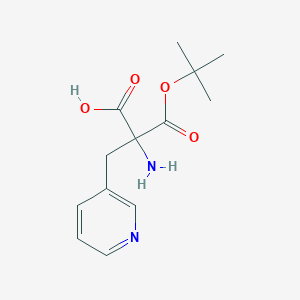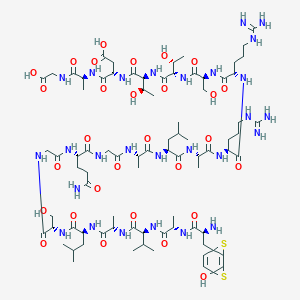
CU-Ptsm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 1,4,7-triazacyclononane (Cu-Ptsm) is a copper-based contrast agent used in magnetic resonance imaging (MRI) studies. It has been shown to have excellent properties for imaging hypoxia, which is a hallmark of many diseases, including cancer. In addition to its imaging properties, Cu-Ptsm has also been studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of CU-Ptsm is not fully understood. However, it is believed to work by binding to copper ions in the body, which can then react with oxygen to form reactive oxygen species (ROS). These ROS can then damage cancer cells, leading to their death. In addition, CU-Ptsm may also work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth.
Effets Biochimiques Et Physiologiques
CU-Ptsm has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CU-Ptsm has also been shown to have antioxidant properties, which may help to protect cells from damage caused by ROS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CU-Ptsm for lab experiments is its excellent imaging properties. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to have potential therapeutic applications, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of CU-Ptsm is its potential toxicity. Copper ions can be toxic to cells at high concentrations, and CU-Ptsm may also generate ROS, which can cause cellular damage.
Orientations Futures
There are a number of future directions for research on CU-Ptsm. One area of research is the development of new imaging techniques that can better detect hypoxia in tumors. Another area of research is the development of new cancer therapies based on the therapeutic properties of CU-Ptsm. In addition, researchers are exploring ways to reduce the potential toxicity of CU-Ptsm, such as by modifying its chemical structure or using lower doses. Overall, CU-Ptsm shows great promise as a tool for imaging and treating cancer, and research in this area is likely to continue for many years to come.
Méthodes De Synthèse
CU-Ptsm is synthesized by reacting copper(II) acetate with 1,4,7-triazacyclononane in the presence of sodium hydroxide. The resulting product is purified through a series of chromatography steps. The final product is a blue solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
CU-Ptsm has been extensively studied for its imaging properties in MRI studies. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition to cancer imaging, CU-Ptsm has also been studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
19976-14-8 |
|---|---|
Nom du produit |
CU-Ptsm |
Formule moléculaire |
C7H12CuN6S2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |
Clé InChI |
OPBOHAVZSFKTOF-DVHWKNMOSA-L |
SMILES isomérique |
C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
SMILES canonique |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Synonymes |
64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




